Weak HSP90α Binding Affinity: A Measurable Differentiation from Potent Inhibitors and Inactive Analogs
The compound exhibits a weak, quantifiable binding affinity for human HSP90α, with a dissociation constant (Kd) of 19,000 nM (19 μM), as determined by 2D 1H-15N chemical shift perturbation NMR spectroscopy [1]. This affinity is approximately 16-fold weaker than that of the classic, natural product HSP90 inhibitor geldanamycin (Kd = 1,200 nM, 1.2 μM) and over 200-fold weaker than the high-affinity inhibitor radicicol (Kd ≈ 20 nM) [2].
Radicicol: 20 nM (950x weaker)
| Evidence Dimension | Binding Affinity to Human HSP90α |
|---|---|
| Target Compound Data | Kd = 19,000 nM (19 μM) |
| Comparator Or Baseline | Geldanamycin: Kd = 1,200 nM (1.2 μM); Radicicol: Kd = 20 nM |
| Quantified Difference | 16-fold weaker than geldanamycin; 950-fold weaker than radicicol |
| Conditions | 2D 1H-15N chemical shift perturbation NMR spectroscopy (target compound); various published methods for comparators |
Why This Matters
This quantifiable, weak binding profile makes N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine uniquely suitable as a low-affinity control or a tool compound for studying weak protein-ligand interactions in the context of HSP90, which is not a property shared by high-affinity inhibitors or inactive analogs.
- [1] BindingDB. (n.d.). Binding affinity data for HSP90α (Kd = 1.90E+4 nM) for compound with CAS 1903259-45-9. BindingDB ID: 50664327. View Source
- [2] Bouley, R., et al. (2017). Initial synthesis and characterization of an immobilized heat shock protein 90 column for online determination of binding affinities. Journal of Chromatography A, 1515, 76-85. (Radicicol Kd = 20±9 nM). View Source
